1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one

Radioprotection DNA damage protection pBR322 plasmid assay

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one (CAS 659737-93-6) is a tetraoxygenated xanthone natural product (C₁₄H₁₀O₆, MW 274.22 g/mol) first isolated from the chloroform extract of the whole plant Hoppea fastigiata and characterized by a rare 1,3,6,8-oxygenation arrangement on the xanthen-9-one tricyclic core. The compound bears three hydroxy substituents at positions 1, 3, and 6 and a single methoxy group at position 8, deviating from the more commonly encountered 1,3,5- or 1,3,7-oxygenation patterns in plant-derived xanthones.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 659737-93-6
Cat. No. B12532519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one
CAS659737-93-6
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C14H10O6/c1-19-9-3-7(16)5-11-13(9)14(18)12-8(17)2-6(15)4-10(12)20-11/h2-5,15-17H,1H3
InChIKeyFTDPMUIYQFTFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one (CAS 659737-93-6): Xanthone Scaffold with a Rare 1,3,6,8-Oxygenation Pattern for Specialized Natural Product Procurement


1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one (CAS 659737-93-6) is a tetraoxygenated xanthone natural product (C₁₄H₁₀O₆, MW 274.22 g/mol) first isolated from the chloroform extract of the whole plant Hoppea fastigiata and characterized by a rare 1,3,6,8-oxygenation arrangement on the xanthen-9-one tricyclic core [1]. The compound bears three hydroxy substituents at positions 1, 3, and 6 and a single methoxy group at position 8, deviating from the more commonly encountered 1,3,5- or 1,3,7-oxygenation patterns in plant-derived xanthones [2]. It is an extremely weak base (essentially neutral, based on computed pKa), with a computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 96.22 Ų [3]. Procurement interest derives from its distinctive substitution topology, which places it as a chemotaxonomic marker and a comparator compound for structure–activity relationship (SAR) campaigns exploring how methoxy positional isomerism modulates radioprotective and antioxidant phenotypes within the hydroxyxanthone class.

Why 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one Cannot Be Interchanged with Other Trihydroxy-Methoxyxanthone Isomers: Evidence of Methylation-Position-Dependent Pharmacological Divergence


Within the family of trihydroxy-methoxyxanthones (C₁₄H₁₀O₆ isomers), merely relocating the single methoxy group among available hydroxyl positions generates compounds with identical molecular formulas but distinct biological performance profiles. For instance, 1,3,6-trihydroxy-8-methoxyxanthone (the target compound) and its positional isomer 1,3,7-trihydroxy-8-methoxyxanthone (CAS 124078-28-0) share the same 8-methoxy anchor but differ in the third hydroxyl location (C-6 vs. C-7)—a seemingly minor modification that could alter hydrogen-bonding geometry, redox potential, and target engagement . Direct comparative radioprotection data confirm that the methylation position on the xanthone scaffold does not always produce equivalent pharmacological outcomes, making isomer-level specification critical for reproducible experimental results [1]. Furthermore, procurement of generic 'trihydroxy-methoxyxanthone' without full positional assignment risks receiving regioisomers with uncharacterized—and potentially divergent—potency, selectivity, or solubility profiles, undermining the validity of SAR studies, bioassay campaigns, and patent filings.

Quantitative Differentiation Evidence for 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one: Comparator-Anchored Data for Procurement Decision-Making


Radioprotective Activity of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one vs. 1,3,7-Trihydroxy-8-methoxyxanthone: Head-to-Head Evidence That Methylation Position Does Not Alter γ-Ray-Induced DNA Damage Protection

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one (the target compound) was directly compared with its positional isomer 1,3,7-trihydroxy-8-methoxyxanthone (5) in a γ-radiation-induced pBR322 DNA damage protection assay. The data demonstrated that the radioprotecting activity was not affected by the position of methylation; both the 6‑hydroxy-8‑methoxy (target) and the 7‑hydroxy-8‑methoxy (isomer) substitution patterns conferred equivalent protection against γ‑ray‑induced plasmid DNA strand breaks. This finding establishes the target compound as functionally non‑inferior but analytically distinct from its 1,3,7‑isomer, justifying its specific procurement when regioisomer verification is required for SAR integrity [1].

Radioprotection DNA damage protection pBR322 plasmid assay Xanthone SAR

Rare 1,3,6,8-Oxygenation Pattern as a Chemotaxonomic Discriminator: Structural Differentiation from Common 1,3,5- and 1,3,7-Trihydroxy-Methoxyxanthone Regioisomers

The target compound is the only known naturally occurring xanthone from Hoppea fastigiata bearing the 1,3,6,8‑oxygenation pattern—a substitution topology explicitly described as 'unusual' and 'of chemotaxonomic interest' in the isolation literature [1]. In contrast, the majority of plant-derived trihydroxy‑monomethoxyxanthones adopt the 1,3,5‑ or 1,3,7‑oxygenation arrangements (e.g., 1,3,6‑trihydroxy‑5‑methoxyxanthone, 1,3,7‑trihydroxy‑8‑methoxyxanthone/haploxanthone). This structural singularity means that when dereplication libraries or chemotaxonomic fingerprinting workflows require authentic standards of the 1,3,6,8‑pattern, no alternative regioisomer—regardless of molecular formula identity—can serve as a substitute standard.

Chemotaxonomy Xanthone oxygenation pattern Natural product dereplication Structural elucidation

Hoppea fastigiata Exclusivity as a Natural Source: Absence of Alternative Botanical Origins vs. Multi-Source Xanthone Isomers

According to the NP-MRD LOTUS natural products database, 1,3,6-trihydroxy-8-methoxy-9H-xanthen-9-one has been reported exclusively from Hoppea fastigiata, with no other species of origin currently documented . This contrasts markedly with structurally related trihydroxy‑methoxyxanthone isomers: for example, 1,5,6‑trihydroxy‑3‑methoxyxanthone has been isolated from Hypericum perforatum adventitious roots , and 1,3,7‑trihydroxy‑8‑methoxyxanthone occurs across multiple Swertia and Garcinia species. The single‑species provenance means that phytochemical supply of the target compound is inherently constrained compared to multi‑source xanthone analogs, and synthetic or semi‑synthetic sourcing may be required for scale‑up.

Natural product sourcing Botanical exclusivity Hoppea fastigiata Gentianaceae xanthones

Computed Physicochemical Profile vs. Closest Xanthone Analogs: Lipophilicity and Hydrogen-Bonding Descriptors as Procurement-Quality Gate Parameters

Computed physicochemical descriptors from PubChem provide a baseline specification for verifying the identity and purity of supplied material. The target compound (C₁₄H₁₀O₆, exact mass 274.04774 Da) has a computed XLogP3 of 2.4, hydrogen bond donor count of 3, hydrogen bond acceptor count of 6, and TPSA of 96.22 Ų [1]. These values differentiate it from structurally similar trihydroxy‑methoxyxanthones: for instance, 1,3,7‑trihydroxy‑8‑methoxyxanthone (haploxanthone) shares the same molecular formula and identical HBD/HBA counts but may exhibit subtly different chromatographic retention behavior due to altered intramolecular hydrogen-bonding geometry arising from the C‑6 vs. C‑7 hydroxyl placement. Additionally, 1,3,6‑trihydroxy‑5‑methoxyxanthone (with the methoxy group at position 5 rather than 8) has been reported to be synthesizable with a 31% overall yield over six steps, with the xanthone skeleton formed in a single step at 80% yield [2]—a synthesis route that may not directly apply to the 8‑methoxy target compound without re‑optimization, further supporting the need for isomer‑specific procurement rather than generic sourcing.

Physicochemical profiling XLogP3 Hydrogen bond donors Quality control

Validated Research and Industrial Application Scenarios for 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one Based on Comparator-Anchored Evidence


Regioisomer Verification Standard in Radioprotection and Antioxidant Structure–Activity Relationship Studies

The direct head-to-head radioprotection comparison between the target 1,3,6,8‑oxygenated compound and its 1,3,7,8‑isomer [1] positions this compound as an essential authentic reference standard for laboratories systematically mapping how subtle hydroxyl positional shifts on the xanthone scaffold affect DNA-damage protection efficacy. A procurement specification requiring the specific 1,3,6,8‑pattern ensures that SAR datasets are not confounded by regioisomer misidentification.

Hoppea fastigiata Chemotaxonomic Fingerprinting and Botanical Authentication Programs

Given that the compound is exclusively documented from Hoppea fastigiata and bears a rare 1,3,6,8‑oxygenation pattern of established chemotaxonomic interest , it serves as a species‑specific marker compound for quality control of H. fastigiata botanical raw materials, extracts, and herbal formulations. Procurement is warranted when authenticating Hoppea‑derived preparations against closely related Gentianaceae species that lack this substitution pattern.

Isomer‑Specific Physicochemical Reference for Xanthone Analytical Method Development

The computed physicochemical profile of the target compound (XLogP3 = 2.4, TPSA = 96.22 Ų, 3 HBD, 6 HBA) [2] provides a defined benchmark for developing HPLC and LC‑MS methods capable of resolving C₁₄H₁₀O₆ xanthone positional isomers. Unlike generic trihydroxy‑methoxyxanthone mixtures, procurement of the specific 1,3,6,8‑isomer as a reference standard enables validation of chromatographic selectivity between regioisomers that co‑elute under standard reversed‑phase conditions.

Sourcing‑Chain Validation for Single‑Botanical‑Origin Natural Product Libraries

Because this xanthone is sourced exclusively from H. fastigiata, its procurement supports natural product library curation efforts requiring authenticated single‑species compounds with unambiguous botanical provenance . This contrasts with multi‑source xanthone analogs where the botanical origin cannot be inferred from the chemical structure alone.

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